Simvastatin ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenivastatin (ammonium), also known as simvastatin acid ammonium, is a pharmacologically active metabolite derived from the lactone prodrug simvastatin. It is a potent reversible inhibitor of HMG-CoA reductase (HMGCR), an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, Tenivastatin (ammonium) reduces cholesterol levels and increases the number of low-density lipoprotein (LDL) receptors on cell membranes, particularly in liver and extrahepatic tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenivastatin (ammonium) involves the hydrolysis of simvastatin lactone to produce simvastatin acid, which is then converted to its ammonium salt form. The reaction conditions typically include the use of organic solvents and controlled pH environments to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of Tenivastatin (ammonium) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure the product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Tenivastatin (ammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert Tenivastatin (ammonium) into its reduced forms.
Substitution: Substitution reactions can occur at various functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional group being targeted.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties compared to the parent compound .
Scientific Research Applications
Tenivastatin (ammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the quantification of simvastatin and its metabolites.
Biology: Studied for its effects on cellular processes, particularly those involving cholesterol metabolism.
Medicine: Investigated for its potential therapeutic effects in reducing cholesterol levels and preventing cardiovascular diseases.
Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering medications
Mechanism of Action
Tenivastatin (ammonium) exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid, a precursor in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cholesterol synthesis and an increase in LDL receptors on cell membranes, enhancing the clearance of LDL from the bloodstream. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the LDL receptor pathway .
Comparison with Similar Compounds
Simvastatin: The lactone prodrug from which Tenivastatin (ammonium) is derived.
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action.
Lovastatin: A naturally occurring statin with similar cholesterol-lowering effects.
Uniqueness: Tenivastatin (ammonium) is unique in its specific inhibition of HMG-CoA reductase and its ability to increase LDL receptors, making it highly effective in reducing cholesterol levels. Its ammonium salt form also enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
CAS No. |
139893-43-9 |
---|---|
Molecular Formula |
C25H43NO6 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;azane |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
FFPDWNBTEIXJJF-OKDJMAGBSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.N |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.N |
Appearance |
Solid powder |
Key on ui other cas no. |
139893-43-9 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Simvastatin ammonium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.